3-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as dimethylphenylamino, nitrophenylamino, and hydrazinylidene groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions with amines to form the triazine core.
Substitution Reactions: The triazine core is then functionalized with dimethylphenylamino and nitrophenylamino groups through further substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents to ensure high yields and selectivity.
Hydrazinylidene Group Introduction: The final step involves the introduction of the hydrazinylidene group through a condensation reaction with an appropriate hydrazine derivative. This step requires precise control of reaction conditions, such as temperature and pH, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert nitro groups to amino groups, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Varied depending on the substituents introduced.
Scientific Research Applications
3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to various enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitrophenylamino group may participate in redox reactions, while the triazine core can interact with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
- 3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
Uniqueness
The uniqueness of 3-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both dimethylphenylamino and nitrophenylamino groups, along with the hydrazinylidene moiety, makes it a versatile compound for various applications and research studies.
Properties
Molecular Formula |
C24H22N8O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C24H22N8O3/c1-15-6-7-19(12-16(15)2)27-23-28-22(26-18-8-10-20(11-9-18)32(34)35)29-24(30-23)31-25-14-17-4-3-5-21(33)13-17/h3-14,33H,1-2H3,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
AVOFJRNWGIRYAQ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.